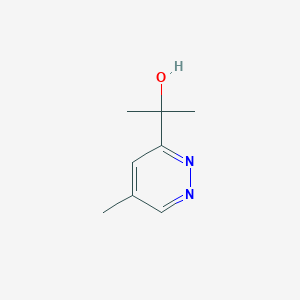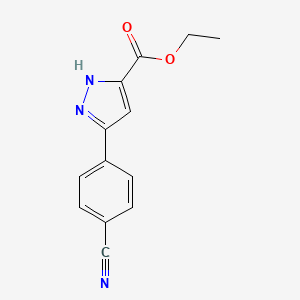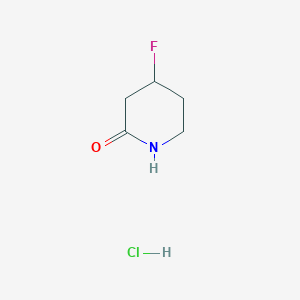
4-(4-Isobutylpiperazin-1-yl)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperazine ring, and a benzenamine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the benzenamine core, followed by the introduction of the piperazine ring and the trifluoromethyl group. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a halogen atom on the benzenamine core with a piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or alkyl halides (R-X) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various binding sites, modulating the activity of target proteins and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-[4-(2,2-dimethylpropyl)-1-piperazinyl]-3-(trifluoromethyl)-: Similar structure but with a different alkyl group on the piperazine ring.
Benzenamine, N-methyl-4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-: Contains a methyl group on the nitrogen atom of the benzenamine core.
Uniqueness
The unique combination of the trifluoromethyl group, piperazine ring, and benzenamine core in Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- imparts distinct chemical and biological properties. Its enhanced lipophilicity and ability to interact with diverse molecular targets make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H22F3N3 |
|---|---|
Molekulargewicht |
301.35 g/mol |
IUPAC-Name |
4-[4-(2-methylpropyl)piperazin-1-yl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H22F3N3/c1-11(2)10-20-5-7-21(8-6-20)14-4-3-12(19)9-13(14)15(16,17)18/h3-4,9,11H,5-8,10,19H2,1-2H3 |
InChI-Schlüssel |
WVWPBRGDXGWGAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
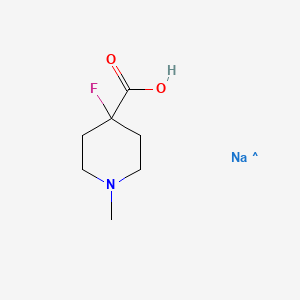
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
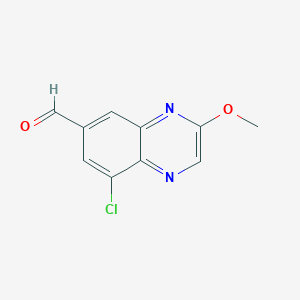
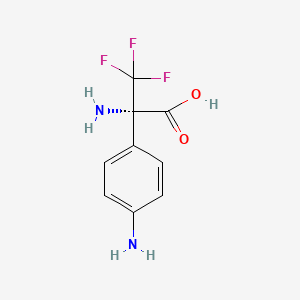


![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
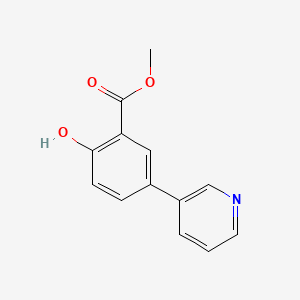
![3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)
